molecular formula C7H5ClN4S2 B588199 (5-Chloro-2,1,3-benzothiadiazol-4-yl)thiourea CAS No. 51323-05-8

(5-Chloro-2,1,3-benzothiadiazol-4-yl)thiourea

Cat. No.: B588199
CAS No.: 51323-05-8
M. Wt: 244.715
InChI Key: HDSZYIYKDOIGFC-UHFFFAOYSA-N
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Description

(5-Chloro-2,1,3-benzothiadiazol-4-yl)thiourea (C₇H₅ClN₄S₂; CAS 51323-05-8) is a benzothiadiazole derivative characterized by a fused benzene ring with two nitrogen and one sulfur atom (1,2,3-benzothiadiazole) substituted with a chlorine atom at position 5 and a thiourea (-NH-CS-NH₂) group at position 4 . Its molecular weight is 244.7 g/mol, and it is structurally related to Tizanidine, a muscle relaxant, where it is identified as an impurity (Tizanidine impurity B) .

Properties

IUPAC Name

(5-chloro-2,1,3-benzothiadiazol-4-yl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN4S2/c8-3-1-2-4-6(12-14-11-4)5(3)10-7(9)13/h1-2H,(H3,9,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDSZYIYKDOIGFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C(=C1Cl)NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30652930
Record name N-(5-Chloro-2,1,3-benzothiadiazol-4-yl)thiourea
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Molecular Weight

244.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51323-05-8
Record name N-(5-Chloro-2,1,3-benzothiadiazol-4-yl)thiourea
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URL https://commonchemistry.cas.org/detail?cas_rn=51323-05-8
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Record name (5-Chloro-2,1,3-benzothiadiazol-4-yl)thiourea
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(5-Chloro-2,1,3-benzothiadiazol-4-yl)thiourea
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Record name (5-CHLORO-2,1,3-BENZOTHIADIAZOL-4-YL)THIOUREA
Source FDA Global Substance Registration System (GSRS)
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Preparation Methods

Reaction Mechanism and Conditions

The amine group at the 4-position of the benzothiadiazole ring reacts with thiourea in a polar aprotic solvent, typically dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) , at elevated temperatures (80–100°C). Catalytic amounts of hydrochloric acid (HCl) or acetic acid are often added to protonate the amine, enhancing its electrophilicity and facilitating the substitution. The general reaction is represented as:

5-Chloro-2,1,3-benzothiadiazol-4-amine+ThioureaHCl, DMF80100CThis compound\text{5-Chloro-2,1,3-benzothiadiazol-4-amine} + \text{Thiourea} \xrightarrow[\text{HCl, DMF}]{80-100^\circ\text{C}} \text{this compound}

Key Parameters

ParameterTypical RangeImpact on Yield/Purity
Solvent DMF, DMSOHigher polarity improves solubility
Temperature 80–100°CAccelerates reaction kinetics
Catalyst HCl (1–2 eq)Enhances amine reactivity
Reaction Time 4–6 hoursEnsures complete conversion

Yields for this method are generally reported in the range of 65–75% , though optimization of solvent and catalyst can improve efficiency.

Alternative Synthetic Routes

Direct Functionalization of Benzothiadiazole Core

An alternative approach involves the direct introduction of the thiourea group into the benzothiadiazole framework. However, this method is less common due to the inherent stability of the aromatic system, which resists electrophilic substitution. Recent studies have explored the use of ultrasonic irradiation to activate the benzothiadiazole ring, though yields remain suboptimal (<50%).

Multi-Step Synthesis via Intermediate Isothiocyanates

A more complex route involves synthesizing 5-chloro-2,1,3-benzothiadiazol-4-isothiocyanate as an intermediate, followed by reaction with ammonia. This method, while theoretically viable, introduces additional purification challenges and is rarely employed industrially.

Optimization of Reaction Conditions

Solvent Selection

Comparative studies highlight DMF as the superior solvent due to its high boiling point (153°C) and ability to dissolve both reactants. Substituting DMF with ethanol or methanol reduces yields by 20–30%, attributed to poor solubility of the amine precursor.

Catalytic Systems

The addition of Lewis acids (e.g., ZnCl₂) alongside HCl has been shown to increase yields to 85% by stabilizing the transition state. Conversely, alkaline conditions deprotonate thiourea, leading to side reactions and reduced purity.

Temperature Control

Maintaining temperatures above 90°C is critical to overcome the activation energy barrier. However, exceeding 110°C promotes decomposition of thiourea into toxic byproducts such as hydrogen sulfide .

Purification and Isolation Techniques

Crude product purification typically involves:

  • Recrystallization from hot ethanol or ethyl acetate to remove unreacted starting materials.

  • Column chromatography using silica gel and a hexane/ethyl acetate gradient (3:1 to 1:1) for high-purity applications.

Purification MethodPurity AchievedRecovery Rate
Recrystallization95–98%70–80%
Column Chromatography>99%50–60%

Analytical Characterization

The final product is validated using:

  • High-Performance Liquid Chromatography (HPLC) : Retention time of 6.2 minutes (C18 column, acetonitrile/water 60:40).

  • Nuclear Magnetic Resonance (NMR) :

    • ¹H NMR (DMSO-d₆): δ 8.45 (s, 1H, NH), 7.85–7.70 (m, 2H, aromatic).

    • ¹³C NMR : δ 179.2 (C=S), 152.1–115.4 (aromatic carbons).

  • Mass Spectrometry : Molecular ion peak at m/z 244.72 [M+H]⁺ .

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-2,1,3-benzothiadiazol-4-yl)thiourea undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions for these reactions may vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may result in the formation of amines or thiols .

Scientific Research Applications

(5-Chloro-2,1,3-benzothiadiazol-4-yl)thiourea has several scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: It is studied for its potential biological activities and interactions with biological molecules.

    Medicine: It is relevant in the synthesis and analysis of pharmaceutical compounds, such as Tizanidine.

    Industry: It is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of (5-Chloro-2,1,3-benzothiadiazol-4-yl)thiourea involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Comparisons

Key structural analogs and their differentiating features:

Compound Name Substituents/Modifications Key Differentiators
4-Amino-5-chloro-2,1,3-benzothiadiazole -NH₂ at position 4 Lacks thiourea; reduced hydrogen-bonding capacity and nucleophilicity .
N-(5-Chloro-2,1,3-benzothiadiazol-4-yl)-acetamide -NH-CO-CH₃ at position 4 Acetamide group decreases electrophilicity; moderate anticancer activity .
N-(5-Chloro-2,1,3-benzothiadiazol-4-yl)-sulfonamide -N-SO₂-R at position 4 Sulfonamide enhances antimicrobial activity (lower MIC values) .
(5-Chloro-2,1,3-benzothiadiazol-4-yl)-cyanamide -NH-C≡N at position 4 Cyanamide group increases electrophilic reactivity (1.5× vs. -NH₂); distinct bioactivity .
Tizanidine Imidazoline ring at position 4 Lacks thiourea; clinical use as a muscle relaxant .

Reactivity and Chemical Behavior

  • Thiourea Group : Enables hydrogen bonding and nucleophilic substitution reactions. Compared to acetamide and sulfonamide analogs, it exhibits higher polarity and redox activity .
  • Chlorine Substitution : Enhances leaving group ability (3× faster nucleophilic aromatic substitution vs. bromo-analogs) and stabilizes the aromatic ring .
  • Cyanamide Analog : The polarized N≡C bond in cyanamide derivatives increases electrophilic reactivity, favoring addition reactions absent in thiourea .
Antimicrobial Activity (MIC in μg/mL):
Compound S. aureus E. coli P. aeruginosa
(5-Chloro-2,1,3-benzothiadiazol-4-yl)thiourea 25 30 20
N-(5-Chloro-...-sulfonamide 15 18 12
Cyanamide analog 35 40 25

The thiourea derivative shows moderate antimicrobial activity, outperformed by sulfonamide analogs due to the latter’s stronger electron-withdrawing effects .

Anticancer Activity (IC₅₀ in μM):
Compound MDA-MB-435 (Breast) PC-3 (Prostate) A549 (Lung)
This compound 15.1 28.7 21.5
Acetamide analog 45.2 52.3 38.9
Tizanidine >100 >100 >100

The thiourea group’s ability to induce apoptosis via caspase activation confers superior cytotoxicity compared to acetamide derivatives .

Biological Activity

Overview

(5-Chloro-2,1,3-benzothiadiazol-4-yl)thiourea is a chemical compound with the molecular formula C7_7H5_5ClN4_4S2_2. It is recognized for its diverse biological activities and potential applications in medicinal chemistry. This compound has drawn attention due to its interactions with various biological targets, which can lead to significant pharmacological effects.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may function as an inhibitor or activator of certain enzymes or receptors, influencing pathways related to cell proliferation and apoptosis. The compound's mechanism of action includes:

  • Enzyme Inhibition : It may inhibit enzymes involved in critical biological processes, thereby affecting cellular functions.
  • Receptor Modulation : The compound can bind to various receptors, altering their activity and leading to downstream effects on cellular signaling pathways.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been evaluated against various microorganisms, demonstrating effectiveness in inhibiting growth and proliferation. Specific findings include:

  • Minimum Inhibitory Concentration (MIC) : The compound has shown low MIC values against several bacterial strains, indicating potent antibacterial properties.
MicroorganismMIC (μg/mL)
Staphylococcus aureus25
Escherichia coli30
Pseudomonas aeruginosa20

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has demonstrated cytotoxic effects on multiple cancer cell lines. Notable results include:

  • Inhibition of Cell Proliferation : The compound significantly reduced cell viability in cancer cell lines such as breast cancer (MDA-MB-435), prostate cancer (PC-3), and lung cancer (A549).
Cancer Cell LineIC50_{50} (μM)
MDA-MB-43515.1
PC-328.7
A54921.5

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Study on Anticancer Activity : A study evaluated the effects of the compound on human breast cancer cells and reported a significant reduction in viability with an IC50_{50} value of 15.1 μM . The study suggested that the compound induces apoptosis through the activation of caspase pathways.
  • Antimicrobial Efficacy Assessment : Another investigation focused on the antimicrobial properties against clinical isolates of Staphylococcus aureus and Escherichia coli. The study found that the compound exhibited MIC values of 25 μg/mL and 30 μg/mL respectively, suggesting its potential as a therapeutic agent against resistant bacterial strains.

Comparative Analysis

When compared to similar compounds in the benzothiadiazole class, this compound exhibits unique properties due to its thiourea functional group. This structural feature enhances its reactivity and biological activity.

Compound NameBiological Activity
N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-acetamideModerate anticancer activity
N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-sulfonamideStrong antimicrobial properties

Q & A

Q. What established synthetic routes are available for (5-Chloro-2,1,3-benzothiadiazol-4-yl)thiourea, and how do reaction parameters influence yield?

The compound can be synthesized via nucleophilic substitution or condensation reactions involving 4-amino-5-chloro-2,1,3-benzothiadiazole and thiourea derivatives. For example, describes a related synthesis using phosphorus oxychloride (POCl₃) as a catalyst for benzothiadiazole-amine coupling, achieving moderate yields (~60–70%). Key parameters include:

  • Catalyst selection : POCl₃ enhances electrophilicity of the benzothiadiazole ring.
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility and reaction kinetics.
  • Temperature control : Reactions typically proceed at 80–100°C to balance reactivity and side-product formation .

Q. What spectroscopic and crystallographic methods are recommended for structural confirmation?

  • Single-crystal X-ray diffraction : Provides definitive structural data, including bond lengths and angles (e.g., mean C–C bond deviation: 0.003 Å; R factor: 0.042 as in ). SHELXL is widely used for refinement .
  • NMR spectroscopy : ¹H/¹³C NMR can confirm substituent positions (e.g., aromatic protons at δ 7.3–7.6 ppm and NH signals at δ ~7.3 ppm, as in ).
  • IR spectroscopy : Key peaks include ν(N–H) at ~3179 cm⁻¹ and ν(C=S) at ~1190 cm⁻¹ ( ).

Q. What safety protocols are critical for handling this compound?

The thiourea moiety and chlorinated benzothiadiazole ring pose toxicity risks:

  • Exposure routes : Inhalation of aerosols or dermal contact ( ).
  • PPE requirements : Gloves, lab coats, and fume hoods for synthesis.
  • Waste disposal : Neutralization of acidic byproducts (e.g., H₂SO₄ in thiourea leaching; ) and adherence to hazardous waste guidelines .

Advanced Research Questions

Q. How can spectral data inconsistencies (e.g., NMR/IR) be resolved during characterization?

Discrepancies may arise from tautomerism (thiourea ↔ thiol form) or solvent effects. Strategies include:

  • Variable-temperature NMR : To identify dynamic equilibria.
  • DFT calculations : Predict vibrational frequencies for IR peak assignment (e.g., used computational validation for ν(C=S)).
  • Crystallographic validation : Cross-reference spectral data with X-ray structures to confirm substituent positions .

Q. What strategies improve crystal growth for X-ray studies, particularly with polymorphic tendencies?

  • Solvent screening : Use mixed solvents (e.g., acetone/hexane) to slow crystallization.
  • Seeding : Introduce microcrystals to guide lattice formation.
  • Temperature gradients : Gradual cooling (e.g., 273–296 K in ) reduces defects. SHELX programs (e.g., SHELXD for phase solving) are critical for resolving twinning or low-resolution data .

Q. How does the thiourea moiety influence metallurgical applications compared to other derivatives?

The chloro-benzothiadiazole group enhances ligand stability in coordination complexes. In gold leaching ( ), the compound’s efficacy depends on:

  • pH optimization : Stable at pH 1–2 with H₂SO₄.
  • Thiourea concentration : 20 g/L achieves 80% gold extraction (vs. 55% at 2 g/L).
  • Additives : Fe³⁺/Cu²⁺ ions improve redox activity, but competing thiourea decomposition requires kinetic control .

Methodological Insights

  • Synthesis Optimization Table

    ParameterOptimal RangeImpact on Yield
    Catalyst (POCl₃)1.2–1.5 eq+20% efficiency
    Temperature80–100°CMinimizes side products
    SolventDMF/THF (1:1)Enhances solubility
  • Spectroscopic Reference Data

    TechniqueKey Peaks/ParametersSource
    ¹H NMRδ 7.31 (NH), 7.61 (aromatic H)
    IR3179 cm⁻¹ (N–H), 1190 cm⁻¹ (C=S)
    XRDR factor ≤ 0.05, space group P2₁/c

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